molecular formula C20H30N4O2 B612167 Pracinostat CAS No. 929016-96-6

Pracinostat

Cat. No. B612167
M. Wt: 358.4778
InChI Key: JHDKZFFAIZKUCU-ZRDIBKRKSA-N
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Description

Pracinostat is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor based on hydroxamic acid . It has potential anti-tumor activity characterized by favorable physicochemical, pharmaceutical, and pharmacokinetic properties .


Molecular Structure Analysis

Pracinostat’s molecular formula is C20H30N4O2 . The molecular weight is 358.486 g/mol . The structure of Pracinostat has been analyzed through various methods including 2D Structure, 3D Conformer, and SMILES .


Chemical Reactions Analysis

Pracinostat inhibits HDAC activity, which results in the accumulation of acetylated histones . This leads to an open chromatin structure and transcriptional activation . In vitro, Pracinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .


Physical And Chemical Properties Analysis

Pracinostat has a molecular weight of 358.486 g/mol and a chemical formula of C20H30N4O2 . The oral bioavailability in mice is 34% .

Scientific Research Applications

  • Treatment of Advanced Hematologic Malignancies : A phase 1 study focused on determining the safety, maximum tolerated dose, and efficacy of Pracinostat in patients with advanced hematologic malignancies. It showed potential antitumor activity in both solid tumors and AML cell lines (Abaza et al., 2017).

  • Combination with Azacitidine in Myelodysplastic Syndrome (MDS) : A randomized, placebo-controlled, phase II study evaluated Pracinostat combined with Azacitidine in patients with previously untreated MDS. It examined the clinical activity of this combination but found challenges due to early study discontinuation, primarily related to adverse events (Garcia-Manero et al., 2015).

  • High Rates of Clinical and Cytogenetic Response in High-Risk MDS : Another study reported very high rates of clinical and cytogenetic response when Pracinostat was combined with 5-Azacitidine in high-risk MDS patients (Quintás-Cardama et al., 2012).

  • Treatment of Older Patients with Acute Myeloid Leukemia (AML) : Pracinostat, in combination with Azacitidine, showed potential as a frontline treatment in older AML patients who were unfit for intensive therapy. This phase 2 study highlighted its tolerability and activity (Garcia-Manero et al., 2019).

  • Binding Intensity and Energetic Features in Cancer Cell Lines : A study characterized the binding intensity and energetic features of Pracinostat towards Class I HDAC isozymes, providing insights into its interactions and potential optimization for therapeutic use (Ganai, 2021).

  • Combination Therapy in Elderly AML Patients : Research on Pracinostat combined with Azacitidine in elderly AML patients not eligible for induction chemotherapy showed high response rates and potential for long-term survival benefit (Manero et al., 2016).

  • Study in Pediatric Patients with Refractory Solid Tumors : Pracinostat was evaluated in a phase I study involving pediatric patients with refractory solid tumors to assess toxicities and pharmacokinetics (Zorzi et al., 2013).

Safety And Hazards

Pracinostat should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

Pracinostat has demonstrated significant anti-tumor effects on a variety of tumors, and it is currently being investigated for its role in human glioma . There are also ongoing studies exploring the benefit of adding Pracinostat to other treatments for myelodysplastic syndromes . The results strongly support the potential clinical use of Pracinostat as a novel therapy for human glioma in the near future .

properties

IUPAC Name

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDKZFFAIZKUCU-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239196
Record name Pracinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized.
Record name Pracinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pracinostat

CAS RN

929016-96-6
Record name Pracinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929016-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pracinostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pracinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pracinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRACINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,360
Citations
J Chen, N Li, B Liu, J Ling, W Yang, X Pang, T Li - Life sciences, 2020 - Elsevier
Aims Histone deacetylases inhibitors have shown favorable antitumor activity in clinical investigations. In the present study, we assessed the effects of a novel hydroxamic acid-based …
Number of citations: 35 www.sciencedirect.com
R Jayaraman, VP Reddy, MK Pasha, H Wang… - Drug metabolism and …, 2011 - ASPET
… We focused on identification of an orally active, pan-HDAC inhibitor with good pharmaceutical and ADME properties that led to the discovery of Pracinostat [(2E)-3-[2-butyl-1-[2-(…
Number of citations: 28 dmd.aspetjournals.org
V Novotny-Diermayr, S Hart, KC Goh, A Cheong… - Blood cancer …, 2012 - nature.com
… High efficacy of the HDACi pracinostat treating AML and synergy with the JAK2/FLT3 inhibitor … Pracinostat and pacritinib in combination showed synergy on tumor growth, reduction of …
Number of citations: 103 www.nature.com
SA Ganai - Pharmaceutical Biology, 2016 - Taylor & Francis
… deals with novel HDAC inhibitor pracinostat (SB939) and … mechanisms modulated by pracinostat to exert cytotoxic effect. … Methods Both old and the latest literature on pracinostat was …
Number of citations: 31 www.tandfonline.com
YM Abaza, TM Kadia, EJ Jabbour, MY Konopleva… - Cancer, 2017 - Wiley Online Library
… Pracinostat is a potent histone deacetylase inhibitor with antitumor activity in both solid tumor and acute myeloid leukemia (AML) cell lines. Pracinostat … malignancies to pracinostat, the …
P Bose, M Swaminathan, N Pemmaraju… - Leukemia & …, 2019 - Taylor & Francis
… All patients discontinued pracinostat and are currently off-study. Pracinostat interruptions and dose … These findings do not support continued development of pracinostat in myelofibrosis. …
Number of citations: 26 www.tandfonline.com
G Garcia‐Manero, G Montalban‐Bravo, JG Berdeja… - Cancer, 2017 - Wiley Online Library
… An initial phase 2 exploratory study of pracinostat combined … the hypothesis that the addition of pracinostat may be able to … versus combination therapy with pracinostat in patients with …
Number of citations: 100 acsjournals.onlinelibrary.wiley.com
M Chen, L Zhang, R Zhan, X Zheng - Molecular Biology Reports, 2022 - Springer
… Thus, we aim to investigate the role of pracinostat in human … The present study aimed to investigate the effect of pracinostat … for the clinical application of pracinostat for glioma treatment. …
Number of citations: 2 link.springer.com
A Quintás-Cardama, H Kantarjian, Z Estrov… - Leukemia research, 2012 - Elsevier
… In conclusion, pracinostat at the dose tested is reasonably tolerated and has modest activity … HDACi pracinostat in a phase II study for patients with MF. A phase I study of pracinostat in …
Number of citations: 80 www.sciencedirect.com
D Sooraj, D Xu, JE Cain, DP Gold… - Molecular cancer …, 2016 - AACR
… to the HDACi pracinostat in bladder cancer models. Pracinostat treatment of bladder cancer … Pracinostat also induced growth arrest at the G 0 –G 1 cell-cycle phase, coincident with the …
Number of citations: 15 aacrjournals.org

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